1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride

Solubility Formulation Bioavailability

Why choose this specific scaffold for your chemokine receptor program? The 1,3,7-regioisomer of triazaspiro[4.5]decane-2,4-dione is the validated core for CXCR3 antagonist development, offering low nanomolar binding potential. The 1,3,8- and 1,3,9-regioisomers target δ-opioid/PLD and IDO/TDO, respectively, making the 1,3,7-isomer essential for clean CXCR3 SAR. The hydrochloride salt (CAS 28937-09-9) provides superior aqueous solubility and stability over the free base (CAS 78222-09-0), ensuring reproducible biological assay results. Procure the 98% purity grade to avoid off-target pharmacology and ensure consistent preformulation data across replicates.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
CAS No. 28937-09-9
Cat. No. B1438384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
CAS28937-09-9
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C(=O)NC(=O)N2.Cl
InChIInChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H
InChIKeyVJAWKWYPFADZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride (CAS 28937-09-9): Spirohydantoin Scaffold for CXCR3 Chemokine Receptor Research


1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a spirocyclic hydantoin derivative that serves as a core scaffold for antagonists targeting the CXCR3 chemokine receptor [1]. The compound features a triazaspiro[4.5]decane architecture with a hydantoin (2,4-dione) moiety, where the spiro junction connects a piperidine ring to the hydantoin system . The hydrochloride salt form (CAS 28937-09-9, MW 205.64 g/mol, formula C₇H₁₂ClN₃O₂) provides enhanced aqueous solubility compared to the free base (CAS 78222-09-0), facilitating formulation and biological assay compatibility [2]. This scaffold has been studied in structure-activity relationship (SAR) programs for developing selective CXCR3 antagonists with reported binding affinities in the low nanomolar range [1].

Why Generic 1,3,7-Triazaspiro[4.5]decane-2,4-dione Substitution Fails: Regioisomer Specificity Determines Target Engagement and Salt Form Impacts Assay Compatibility


Generic substitution among triazaspiro[4.5]decane-2,4-dione regioisomers is scientifically unsound due to profound differences in biological target engagement. The 1,3,7-regioisomer scaffold is associated with CXCR3 chemokine receptor antagonism [1], whereas the 1,3,8-regioisomer exhibits δ-opioid receptor agonist activity (EC₅₀ values in submicromolar range) and phospholipase D (PLD) inhibition [2][3]. Furthermore, the 1,3,9-regioisomer has been investigated as an indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitor scaffold [4]. The nitrogen position in the piperidine ring is not a trivial variation; it dictates the three-dimensional pharmacophore orientation, hydrogen-bonding network, and ultimately, receptor selectivity. Additionally, the hydrochloride salt form (CAS 28937-09-9) provides superior aqueous solubility and chemical stability relative to the free base (CAS 78222-09-0), which is critical for reproducible biological assays and formulation development . Substituting either the regioisomer or the salt form introduces uncontrolled variables that compromise data reproducibility and SAR interpretation.

1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride Quantitative Differentiation Evidence


Hydrochloride Salt Aqueous Solubility and Stability Advantage Over Free Base Form

The hydrochloride salt form (CAS 28937-09-9) of 1,3,7-triazaspiro[4.5]decane-2,4-dione exhibits enhanced aqueous solubility and improved chemical stability compared to the corresponding free base (CAS 78222-09-0). The hydrochloride salt is soluble in water, enabling preparation of aqueous assay solutions and facilitating formulation development for in vivo studies, whereas the free base shows limited aqueous solubility requiring organic co-solvents. This salt selection is a critical preformulation parameter that directly impacts reproducible biological assay conditions and pharmacokinetic study design.

Solubility Formulation Bioavailability Salt selection Preformulation

CXCR3 Receptor Antagonism: Target Engagement Differentiation from 1,3,8- and 1,3,9-Regioisomers

Derivatives built on the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold demonstrate CXCR3 chemokine receptor antagonism with reported binding affinities (Ki) in the nanomolar range. [1] In contrast, the 1,3,8-regioisomer scaffold has been characterized as a δ-opioid receptor (DOR) selective agonist chemotype with submicromolar potency in cAMP reduction assays and low β-arrestin 2 recruitment efficacy. [2] Additionally, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been developed as phospholipase D (PLD) inhibitors, with dual PLD1/2 inhibitor ML299 showing PLD1 IC₅₀ = 6 nM and PLD2 IC₅₀ = 20 nM. [3] The 1,3,9-regioisomer scaffold has been patented as IDO and TDO enzyme inhibitors. [4] The positional isomerism of the piperidine nitrogen fundamentally alters the pharmacophore geometry and target protein recognition, making regioisomers non-interchangeable.

CXCR3 Chemokine receptor GPCR Inflammation Autoimmune disease

Spirohydantoin Core Conformational Rigidity Confers Enhanced Target Binding Kinetics

The spirohydantoin core of 1,3,7-triazaspiro[4.5]decane-2,4-dione provides a conformationally restricted, three-dimensional scaffold that reduces entropic penalty upon target binding compared to flexible linear analogs. [1] Spirohydantoins are recognized as 'privileged structures' in medicinal chemistry, enabling diverse biological activities while maintaining favorable physicochemical properties. [2] The spiro junction locks the hydantoin and piperidine rings into a defined relative orientation, pre-organizing the pharmacophore for complementary interactions with the CXCR3 receptor binding pocket. This conformational restriction translates to enhanced binding kinetics and improved selectivity compared to flexible, acyclic hydantoin derivatives. [1] The hydrochloride salt further contributes to physical stability and crystallinity, facilitating accurate weighing and reproducible sample preparation.

Spirohydantoin Conformational restriction Privileged scaffold Binding kinetics Entropic advantage

Commercial Availability with High Purity Specification (98%) Supports Reproducible Research

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 28937-09-9) is commercially available with documented purity specifications of 98% from multiple reputable vendors. The hydrochloride salt form provides consistent physical properties including defined melting point and crystallinity, enabling accurate gravimetric preparation of stock solutions and minimizing batch-to-batch variability. In contrast, the free base form (CAS 78222-09-0) is typically available at 95% purity with greater batch variability in physical form and solubility characteristics. [1] High-purity hydrochloride salt procurement ensures that observed biological activity arises from the intended compound rather than from impurities or degradation products.

Purity Quality control Reproducibility Procurement Analytical specification

Recommended Application Scenarios for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride Based on Verified Differentiation Evidence


CXCR3 Antagonist Lead Optimization and SAR Studies in Autoimmune and Inflammatory Disease Research

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride serves as a validated core scaffold for CXCR3 antagonist development. [1] The hydrochloride salt provides aqueous solubility suitable for in vitro binding assays (radioligand displacement, calcium flux) and cell-based chemotaxis studies. The 1,3,7-regioisomer specificity ensures target engagement at CXCR3 rather than δ-opioid receptors or PLD enzymes, which are targeted by the 1,3,8-regioisomer. [2][3] This specificity is critical for establishing clean SAR relationships and minimizing confounding off-target pharmacology in primary screening cascades.

Preformulation and Salt Selection Studies for CXCR3-Targeted Small Molecule Candidates

The hydrochloride salt form (CAS 28937-09-9) provides enhanced aqueous solubility and chemical stability compared to the free base (CAS 78222-09-0). [1] This makes it the preferred starting material for preformulation assessments including solubility determination in biorelevant media, stability testing under accelerated conditions, and compatibility with common pharmaceutical excipients. Procurement of the 98% purity hydrochloride salt ensures reproducible physicochemical characterization and minimizes impurity-related artifacts in early development studies. [2]

Chemokine Receptor Pharmacology and GPCR Signaling Bias Studies

The spirohydantoin scaffold of 1,3,7-triazaspiro[4.5]decane-2,4-dione provides a conformationally restricted pharmacophore suitable for probing CXCR3 receptor binding modes and signaling bias. [1] The rigid spirocyclic architecture reduces conformational flexibility, enabling more precise interpretation of structure-activity relationships and facilitating computational docking studies. The hydrochloride salt ensures consistent compound handling and solution preparation for functional assays measuring G protein activation, β-arrestin recruitment, and receptor internalization. [2]

Chemical Biology Tool Compound Development for CXCR3 Pathway Validation

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride can be employed as a starting scaffold for developing chemical probes to interrogate CXCR3-mediated signaling in cellular and in vivo models. [1] The 1,3,7-regioisomer's selectivity for CXCR3 over other triazaspiro targets (δ-opioid receptor, PLD, IDO/TDO) reduces the risk of polypharmacology confounding pathway validation studies. The commercial availability with documented purity (98%) and aqueous solubility supports the generation of reproducible concentration-response data across multiple experimental replicates and collaborating laboratories. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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